Compound Description: This compound and its related thiadiazole analogs demonstrate potent antibacterial activity against Staphylococcus aureus. [] They were synthesized from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid. []
Relevance: This compound shares the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. Both compounds also feature a substituted furan ring at the 5-position of the oxadiazole, highlighting their structural similarities. []
Compound Description: These derivatives, particularly compound 4h, display significant anticancer activity. [] This compound demonstrated potent cytotoxicity against the A549 human lung cancer cell line with high selectivity. [] Further investigation revealed that compound 4h induces apoptosis, causes mitochondrial membrane depolarization, activates caspase-3, and exhibits outstanding cell cycle arrest at the G0/G1 phase. []
Relevance: This class of compounds shares the 1,3,4-oxadiazole ring with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, emphasizing a common structural motif. []
Compound Description: This specific pyrazoline derivative's crystal structure has been determined, providing valuable insights into its structural features. []
Relevance: Although structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, this compound shares key structural elements, including a 4-bromophenyl and a 2-furyl substituent. [] The presence of these common substituents suggests potential similarities in their chemical properties and potential biological activities.
Compound Description: C1 belongs to a series of 1,3,4-oxadiazole derivatives investigated for their potential as anti-myelofibrosis agents. [] These derivatives were synthesized via a desulfurative cyclization reaction. []
Relevance: This compound shares the core 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, indicating a fundamental structural similarity. [] Additionally, both compounds feature aryl substituents at the 5-position of the oxadiazole ring, further emphasizing their structural relationship.
Compound Description: Similar to C1, C2 is part of the same series of 1,3,4-oxadiazole derivatives studied for their anti-myelofibrosis potential. [] Notably, the crystal structure of C2 has been elucidated using single-crystal X-ray diffraction, providing detailed structural information. [] Further analysis using Hirshfeld surface analysis, QTAIM, and RDG revealed insights into the weak interactions contributing to its crystal packing. []
Relevance: This compound, belonging to the same chemical class as 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, shares the 1,3,4-oxadiazole ring system. [] Both compounds also contain aryl substituents at the 5-position of the oxadiazole ring, further reinforcing their structural relationship.
Compound Description: C3, like C1 and C2, belongs to the series of 1,3,4-oxadiazole derivatives explored for their activity against myelofibrosis. [] The compounds in this series were synthesized through a desulfurative cyclization reaction. []
Relevance: This compound is also structurally related to 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole through the shared 1,3,4-oxadiazole ring system and the presence of an aryl substituent at the 5-position of the oxadiazole ring. []
Compound Description: This ligand and its corresponding transition metal complexes with Ni(II), Co(II), and Cr(III) have been studied. [] Characterization of these complexes was achieved through FTIR, mass spectrometry, and conductance measurements. [] The ligand and its complexes demonstrated promising activity against breast cancer. []
Relevance: This compound exhibits a structural similarity to 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole by possessing the 1,3,4-oxadiazole ring system. []
Compound Description: This compound displayed significant antibacterial activity with MICs of 0.87 μg/mL. []
Relevance: Although structurally different from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, both compounds share the common feature of possessing a 1,3,4-oxadiazole ring system. []
Compound Description: This compound showed significant antibacterial activity with MICs of 2.16 μg/mL. []
Relevance: While structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, both compounds share the 1,3,4-oxadiazole ring system, highlighting their structural relationship. []
Compound Description: This compound demonstrated excellent antibacterial activity with MICs of 0.89 μg/mL. [] It also exhibited promising docking scores against bacterial targets. []
Relevance: Both this compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole contain the 1,3,4-oxadiazole ring system, indicating a structural connection. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of several unique bi-heterocyclic hybrid molecules incorporating both thiazole and oxadiazole rings. [] These molecules were synthesized by reacting compound 3 with various electrophiles. [] The synthesized compounds were then evaluated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase and their cytotoxicity. []
Relevance: This compound, like 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, incorporates a 1,3,4-oxadiazole ring, indicating a structural similarity. []
Compound Description: This compound is a key intermediate in synthesizing N-acetylated derivatives (6a-j) explored for their antimicrobial properties. []
Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole are structurally related by the presence of the 1,3,4-oxadiazole ring system. []
Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant activity. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, demonstrating a structural link. []
5-(2-Nitrostyryl)-1,3,4-oxadiazole-2-thiol (4)
Compound Description: This compound serves as a key intermediate in synthesizing S-substituted derivatives explored for their biological activity. []
Relevance: This compound shares the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, indicating a common structural motif. []
Compound Description: This series of compounds was synthesized and investigated for its antimicrobial activity. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, showcasing a common structural feature. []
Compound Description: This compound exhibited significant cytotoxic effects against PANC-1 and HepG2 cell lines, with IC50 values of 4.6 μM and 2.2 μM, respectively. []
Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system, highlighting a structural similarity. []
Compound Description: This compound acts as a key intermediate in synthesizing various oxadiazole derivatives, including alkyl-(cycloalkyl-, aryl)-aminocarbamylmethylthio- (6–10) and alkyl-(cycloalkyl-, aryl)-amino- (11–16) derivatives. [] These derivatives were tested for their in vitro antiproliferative activity. []
Relevance: This compound shares the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, demonstrating a structural link. []
Di(benzylcarbamylmethyl)sulfide (19)
Compound Description: This compound emerged as a potent cytotoxic agent exhibiting activity against four human tumor cell lines. [] Its ID50 values fall within the internationally recognized activity criterion for synthetic anticancer agents. []
Relevance: Although structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, compound 19's potent antiproliferative activity makes it relevant for comparison. []
2-Methylcyano-5-(2'-thiophene)-1,3,4-oxadiazole
Compound Description: This compound was efficiently synthesized using microwave irradiation through oxidative cyclization of the corresponding hydrazone with Chloramine T. []
Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. []
Compound Description: This compound is a key intermediate in synthesizing various derivatives, including S-alkyl (6a,b) and N(3)-substituted (7–9) derivatives, which were evaluated for anti-inflammatory activity. []
Relevance: This compound, similar to 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, contains the 1,3,4-oxadiazole ring system, indicating a structural connection. []
Compound Description: Various derivatives of these compounds were synthesized and evaluated for their antimicrobial properties. []
Relevance: The 1,3,4-oxadiazole derivatives within this group share the core 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, indicating a structural similarity. []
Compound Description: These donor-acceptor type polymers exhibit bluish-green fluorescence in solution and possess electrochemical band gaps ranging from 2.03 to 2.17 eV. [] They have been investigated for their nonlinear optical properties, showing significant optical limiting behavior due to effective three-photon absorption. []
Relevance: These polymers incorporate the 1,3,4-oxadiazole ring system, similar to 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, suggesting a structural connection. []
Compound Description: This pyrethrin derivative containing a hydrazone and a 1,3,4-oxadiazole thioether moiety demonstrated excellent insecticidal activity against Plutella xylostella, Vegetable aphids, and Empoasca vitis. [] Its LC50 values were comparable to or even surpassed those of commercially available insecticides. []
Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system, indicating a structural similarity. []
Compound Description: This compound, a quinazolinone derivative incorporating a 1,3,4-oxadiazole thioether moiety, displayed promising antiproliferative activity against A549 lung cancer cells with an IC50 value of 3.46 μM. []
Relevance: This compound shares the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, highlighting a structural connection. [] It also possesses a halogenated aryl substituent, further adding to the structural similarity.
Compound Description: This quinazolinone derivative incorporating a 1,2,4-triazole thioether moiety exhibited notable antiproliferative activity against A549 and Hela cancer cell lines, with IC50 values of 2.96 μM and 3.91 μM, respectively. []
Relevance: While structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole by possessing a 1,2,4-triazole ring instead of a 1,3,4-oxadiazole ring, both compounds share the quinazolinone moiety and a halogenated aryl substituent. [] This structural similarity suggests potential similarities in their binding interactions and pharmacological profiles.
Compound Description: This quinazolinone derivative with a 1,2,4-triazole thioether moiety demonstrated good antiproliferative activity against A549 lung cancer cells, exhibiting an IC50 value of 3.44 μM. []
Relevance: Although structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole by possessing a 1,2,4-triazole ring, both compounds share the quinazolinone moiety. [] This structural similarity might contribute to potential overlaps in their pharmacological profiles and mechanisms of action.
Compound Description: A series of these derivatives were synthesized and evaluated for their anticancer activity against three breast cancer cell lines: MCF-7, MDA-MB-231, and 4T1. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, indicating a structural connection. []
Compound Description: This compound is a low-weight heterocyclic compound with a delocalized positive charge due to the carbocation at the oxadiazole moiety. [] Its structure has been confirmed using X-ray crystallography. []
Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. [] The unique electronic properties of this compound provide valuable insights into the potential chemical reactivity and potential biological activities of related oxadiazole derivatives.
Compound Description: This series of thiazolidinedione-1,3,4-oxadiazole hybrid molecules were synthesized and characterized. [] In silico studies involving molecular docking, MMGBSA, and MD simulations were performed, followed by in vitro and in vivo evaluation of their antidiabetic potential. [] The compounds exhibited promising α-amylase and α-glucosidase inhibitory activities and demonstrated antihyperglycemic effects in a Drosophila melanogaster model. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []
Compound Description: This 1,3,4-oxadiazole-2-thione-N-Mannich derivative and its difluoro-substituted analog (2) were synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction. [] The intermolecular interactions in their solid-state structures were extensively studied using Hirshfeld surface analysis and QTAIM. [] Both compounds exhibited potent in vitro antimicrobial activity against Gram-positive bacteria and displayed promising anti-proliferative effects against HepG-2 and MCF-7 cancer cell lines. []
Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. [] The presence of halogenated aryl substituents in both compounds further emphasizes their structural similarities and suggests potential commonalities in their biological activities.
Compound Description: This 1,3,4-oxadiazole-2-thione-N-Mannich derivative, along with its trifluoromethyl-substituted analog (1), were synthesized and thoroughly characterized. [] Their solid-state structures and intermolecular interactions were analyzed using various theoretical tools, including Hirshfeld surface analysis and QTAIM. [] Both compounds exhibited significant in vitro antimicrobial activity against Gram-positive bacteria and demonstrated promising anti-proliferative effects against HepG-2 and MCF-7 cancer cell lines. []
Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. [] The presence of halogenated aryl substituents in both compounds further highlights their structural relationship and suggests potential similarities in their biological profiles and mechanisms of action.
Compound Description: This series of oxadiazole derivatives was synthesized through a ring condensation reaction followed by rearrangement. [] Their structures were confirmed using spectral analysis. [] Compounds with promising Pa values from PASS software were further evaluated for their antibacterial, anticancer, and antidiabetic properties, yielding promising results. []
Relevance: These compounds share the core 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. [] This structural similarity suggests that they might share similar chemical properties and could potentially exhibit comparable biological activities.
Compound Description: This novel oxadiazole-conjugated indazole derivative displayed potent anticancer activity against various cancer cell lines, particularly lung cancer cells, with IC50 values in the range of 4.8–5.1 μM. [] Further investigations revealed that CHK9 induced apoptosis, reduced STAT3Y705 phosphorylation, inhibited STAT3-dependent luciferase reporter gene expression, and modulated the expression of pro-apoptotic and anti-apoptotic proteins. [] In vivo studies demonstrated CHK9's ability to reduce tumor nodules in a lung cancer model by suppressing STAT3 activation. []
Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. []
Bis-1,3,4-oxadiazole derivatives (1-21)
Compound Description: This novel series of substituted bis-oxadiazole derivatives was synthesized and evaluated for their potential as urease inhibitors. [] The compounds demonstrated potent urease inhibitory activity in vitro, with IC50 values ranging from 13.46 ± 0.34 to 74.45 ± 3.81 μM, surpassing the activity of the standard drug thiourea. []
Relevance: These compounds, while structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole by possessing two 1,3,4-oxadiazole rings, provide insights into the biological activities associated with this heterocyclic motif. [] Their potent urease inhibitory activity highlights the potential of oxadiazole derivatives as therapeutic agents.
Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria and yeast strains. [] Notably, compounds 4h, 4b, 4f, and 4g exhibited potent activity against E. faecalis and E. coli, respectively, comparable to chloramphenicol. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. [] Their promising antimicrobial activities make them relevant for comparison, suggesting that modifications to the substituents on the oxadiazole ring can significantly influence biological activity.
Compound Description: This series of compounds was synthesized and evaluated for their larvicidal activity against Culex quinquefasciatus mosquitoes. []
Relevance: These compounds, similar to 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, contain the 1,3,4-oxadiazole ring system. []
1,3,4-Oxadiazole-naphthalene hybrids
Compound Description: These compounds were designed as VEGFR-2 inhibitors and evaluated for their anticancer activity. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. [] Their design rationale and biological activity highlight the potential of incorporating the 1,3,4-oxadiazole motif in developing novel anticancer agents.
4,4'-(1,3,4-Oxadiazole-2,5-diyl)diphenol (8) and 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol (3)
Compound Description: These 1,3,4-oxadiazole derivatives exhibited potent inhibitory activity against GSK-3β and showed promising antidepressant effects in the tail suspension and forced swimming tests. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []
Compound Description: These compounds were synthesized and evaluated for their antimicrobial and antitubercular activities. []
Relevance: The 1,3,4-oxadiazole derivatives in this group share the core 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, indicating a structural connection. []
1,3,4-Oxadiazole derivatives (C1-5)
Compound Description: This series of compounds was synthesized and assessed for their anticonvulsant activity using maximal electroshock and pentylenetetrazole-induced seizure models. [] In silico analysis involving docking studies against the Human GABAA receptor was also performed. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. [] Their anticonvulsant properties and interactions with the GABAA receptor highlight the potential of oxadiazole derivatives as central nervous system agents.
Compound Description: These derivatives were synthesized and evaluated for their anticonvulsant activity using in silico and in vivo methods. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []
5-[(1H-Indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones and their S-alkylated derivatives
Compound Description: These compounds were synthesized and tested for their protective effects against oxidative stress. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []
N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides and N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides
Compound Description: These derivatives, incorporating 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, were synthesized and screened for their antimicrobial activity against bacteria, mold, and yeast. []
Relevance: The oxadiazole-containing compounds in this series share the 1,3,4-oxadiazole ring with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, highlighting a common structural feature. []
Compound Description: These compounds were synthesized and evaluated for their anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-453) in combination with Imatinib. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []
Compound Description: These compounds were synthesized and their antioxidant activities were investigated using ABTS, DPPH radical scavenging assays, and ferric reducing power assay. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []
Compound Description: This triazole derivative was synthesized from 2-(p-bromophenyl)-5-(2-pyridyl)-1,3,4-oxadiazole (1) and characterized using various spectroscopic techniques and single-crystal X-ray crystallography. [] Its crystal structure analysis revealed the presence of intermolecular C–H···π interactions and C–H···N hydrogen bonds. []
Relevance: Although structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole by possessing a triazole ring, compound 2 shares a similar substitution pattern with a bromophenyl and a pyridyl group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.